Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
CAS No.: 1032506-51-6
Cat. No.: VC2816872
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032506-51-6 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
| Standard InChI | InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14) |
| Standard InChI Key | OWCUZDDUVCLVIV-UHFFFAOYSA-N |
| SMILES | CCC(CC(=O)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCC(CC(=O)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is characterized by its specific molecular structure that contains several key functional groups. The compound contains a methyl ester group, a Boc-protected amine, and a pentanoate backbone.
Physical and Chemical Characteristics
The compound possesses distinct physical and chemical properties that make it suitable for various research applications. Below is a comprehensive table outlining its key characteristics:
| Property | Value |
|---|---|
| CAS Number | 1032506-51-6 |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| Physical State | Not specified in sources |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO (based on similar compounds) |
| Melting Point | Not specified in sources |
| Purity | For research use only |
The presence of the Boc protecting group (tert-butoxycarbonyl) is a defining characteristic of this compound, which influences its reactivity and applications in organic synthesis.
Structural Features
The compound's structure includes:
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A methyl ester group that can undergo hydrolysis or transesterification
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A Boc-protected amino group that can be selectively deprotected under acidic conditions
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A pentanoate backbone providing a specific carbon chain length
Applications in Peptide Synthesis
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate plays a significant role in peptide synthesis due to its protected amino group, which allows for controlled coupling reactions.
Role in Peptide Bond Formation
The compound serves as a building block in peptide synthesis, particularly in situations where selective peptide bond formation is required. The Boc group protects the amine functionality, preventing unwanted side reactions during coupling processes.
Strategic Advantages
The use of this compound in peptide synthesis offers several advantages:
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The Boc group is stable under basic conditions but can be selectively removed under acidic conditions
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The methyl ester group can be selectively hydrolyzed for further functionalization
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The compound's structure allows for regioselective reactions, enabling precise control over peptide sequence formation
Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate has various applications in research settings, particularly in organic synthesis and medicinal chemistry.
Intermediate in Drug Development
The compound serves as a valuable intermediate in the synthesis of complex molecules with potential pharmaceutical applications. Its protected amine group allows for selective functionalization, making it useful in the development of drug candidates.
Structure-Activity Relationship Studies
In medicinal chemistry research, compounds like Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate can be used as starting materials for creating libraries of structurally related compounds to investigate structure-activity relationships. This approach is crucial for understanding how structural modifications impact biological activity and for optimizing drug candidates.
Comparative Analysis with Similar Compounds
To better understand the significance of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, it is valuable to compare it with structurally related compounds.
Comparison with Other Boc-Protected Amino Esters
Several similar compounds appear in the research literature:
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Boc-L-isoleucine methyl ester (C12H23NO4, 245.32 g/mol) - This compound contains an isoleucine residue rather than the pentanoate backbone, giving it different stereochemical properties .
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Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate - This compound contains an additional protecting group (TBS) on a hydroxyl group, making it useful for orthogonal protection strategies in complex syntheses.
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(2R)-2-(tert-butoxycarbonylamino)-3-methyl-3-phenyl-butanoic acid - This compound differs in having a carboxylic acid instead of a methyl ester and contains a phenyl group, which affects its reactivity and physical properties.
Structural Advantages
The specific structure of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate offers certain advantages:
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The pentanoate backbone provides a specific carbon chain length that may be optimal for certain applications
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The methyl ester offers a balance between stability and reactivity
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The positioning of the Boc-protected amine at the 3-position creates a specific spatial arrangement that may be beneficial for certain synthetic pathways
Chemical Reactivity
Understanding the chemical reactivity of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is essential for its effective use in research and synthesis.
Key Reactions
Based on its structure and similar compounds, Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo several important reactions:
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Boc Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid removes the Boc group, revealing the free amine for further functionalization.
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Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
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Amide Formation: After deprotection of the Boc group, the resulting amine can participate in amide bond formation with activated carboxylic acids.
Selective Transformations
The presence of both a protected amine and a methyl ester allows for selective transformations, making this compound versatile in multi-step syntheses. For example, the ester can be selectively reduced without affecting the Boc group, or the Boc group can be removed without hydrolyzing the ester.
Future Research Directions
Based on the properties and applications of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate, several promising research directions emerge.
Optimization of Synthetic Methods
Future research could focus on developing more efficient and sustainable methods for synthesizing this compound, potentially using green chemistry approaches or catalytic methods to improve yield and reduce environmental impact.
Exploration of Novel Applications
Further investigation into the potential applications of this compound in drug discovery, particularly as a building block for peptidomimetics or other biologically active molecules, could yield valuable insights for medicinal chemistry.
Structure Modification Studies
Systematic modification of the compound's structure, such as varying the chain length or introducing additional functional groups, could lead to derivatives with enhanced properties for specific applications.
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